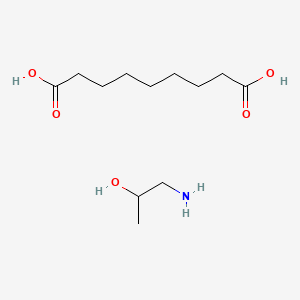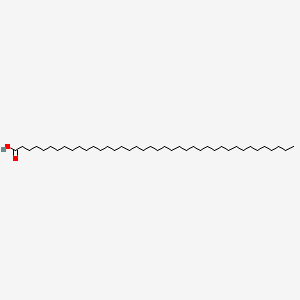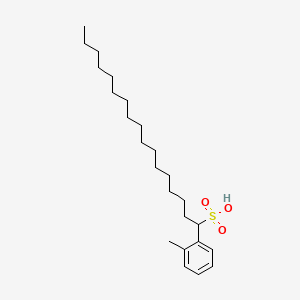
Thidiazimin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thidiazimin is a synthetic herbicide primarily used for post-emergence control of broad-leaved weeds in winter cereals. It is known for its rapid action and effectiveness against various weed species, including red dead-nettle, ivy-leaved speedwell, and field pansy . The compound is classified as a protoporphyrinogen oxidase inhibitor, which disrupts the photosynthetic process in plants, leading to their death .
Preparation Methods
Thidiazimin is synthesized starting from m-dichlorobenzene. The synthetic route involves several steps, including nitration, fluorination, etherification, reduction, and alkylation to produce the intermediate aniline. This intermediate is then converted into thioisocyanate, which undergoes condensation with an amine, followed by cyclization to yield the final product . The reaction conditions typically involve the use of sulfuric acid as a catalyst and various organic solvents to facilitate the reactions.
Chemical Reactions Analysis
Thidiazimin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the fluorine and amino groups, to form new compounds.
Common reagents used in these reactions include sulfuric acid, hydrazine, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with altered functional groups, which can have different herbicidal properties .
Scientific Research Applications
Thidiazimin has several applications in scientific research:
Mechanism of Action
Thidiazimin exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (Protox). This enzyme is crucial for the biosynthesis of chlorophyll and heme in plants. By inhibiting Protox, this compound disrupts the production of protoporphyrin IX, leading to the accumulation of toxic intermediates that cause cell membrane damage and ultimately plant death . The molecular targets of this compound include the Protox enzyme and associated pathways involved in chlorophyll biosynthesis .
Comparison with Similar Compounds
Thidiazimin is similar to other Protox inhibitors such as flumioxazin and sulfentrazone. it is unique in its chemical structure, which includes a benzoxazinone core connected to a heterocyclic ring group . This structure provides this compound with distinct herbicidal properties and a different spectrum of weed control compared to other Protox inhibitors .
Similar Compounds
Flumioxazin: Another Protox inhibitor used for pre- and post-emergence weed control.
Sulfentrazone: A Protox inhibitor with a different chemical structure but similar mode of action.
Oxyfluorfen: A diphenyl ether herbicide that also inhibits Protox but has a different chemical structure and application spectrum.
This compound’s unique structure and rapid action make it a valuable tool in agricultural weed management, offering effective control of a wide range of broad-leaved weeds.
Properties
CAS No. |
123249-43-4 |
|---|---|
Molecular Formula |
C18H17FN4O2S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-[(6,6-dimethyl-5,7-dihydropyrrolo[2,1-c][1,2,4]thiadiazol-3-ylidene)amino]-7-fluoro-4-prop-2-ynyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C18H17FN4O2S/c1-4-5-22-13-7-12(11(19)6-14(13)25-9-16(22)24)20-17-23-10-18(2,3)8-15(23)21-26-17/h1,6-7H,5,8-10H2,2-3H3 |
InChI Key |
HZKBYBNLTLVSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NSC(=NC3=CC4=C(C=C3F)OCC(=O)N4CC#C)N2C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















